molecular formula C9H11NO2 B15252140 4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid

4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15252140
M. Wt: 165.19 g/mol
InChI Key: ZSMMAWRKGKRLQJ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid is an organic compound featuring a cyclopropylmethyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclopropylmethylation of a pyrrole derivative. One common method includes the reaction of a pyrrole with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: A precursor used in the synthesis of cyclopropylmethyl derivatives.

    Pyrrole-2-carboxylic acid: A simpler analog without the cyclopropylmethyl group.

    Cyclopropylmethylamine: A related compound with an amine group instead of a carboxylic acid group.

Uniqueness

4-(Cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the cyclopropylmethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(cyclopropylmethyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c11-9(12)8-4-7(5-10-8)3-6-1-2-6/h4-6,10H,1-3H2,(H,11,12)

InChI Key

ZSMMAWRKGKRLQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CNC(=C2)C(=O)O

Origin of Product

United States

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